Calcium saccharin hydrous is a chemical compound derived from saccharin, which is a widely used artificial sweetener. Saccharin itself is recognized for its intense sweetness, approximately 300 to 500 times sweeter than sucrose, and is often used in food and pharmaceutical products. Calcium saccharin hydrous is specifically utilized for its sweetening properties while providing an alternative for individuals monitoring their sodium intake.
Calcium saccharin hydrous is synthesized from saccharin, which can be produced through various chemical processes, including the Remsen-Fahlberg method and the Maumee process. These methods typically involve the sulfonation of toluene derivatives followed by oxidation and amidation reactions to yield saccharin. The calcium salt form is created by reacting saccharin with calcium hydroxide or other calcium salts in aqueous solutions .
The synthesis of calcium saccharin hydrous typically involves the following steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields and purity of the final product.
Calcium saccharin hydrous has a complex molecular structure characterized by its formula . The presence of water molecules indicates that it exists in a hydrated form.
Calcium saccharin hydrous can participate in various chemical reactions typical of sulfonamide compounds:
The stability of calcium saccharin hydrous under various pH conditions makes it suitable for use in food products where pH may fluctuate.
Calcium saccharin hydrous functions primarily as a sweetening agent through its interaction with taste receptors on the tongue. The mechanism involves binding to specific receptors that trigger a sweet taste sensation without providing caloric energy.
Research indicates that the sweetness intensity can vary based on concentration and formulation context, with higher concentrations often leading to a bitter aftertaste due to receptor saturation .
Calcium saccharin hydrous is utilized extensively in various fields:
The discovery of saccharin (benzoic sulfimide) in 1879 by Constantin Fahlberg at Johns Hopkins University marked the advent of synthetic sweeteners. Fahlberg’s accidental identification of saccharin’s intense sweetness—300 times greater than sucrose—during coal tar derivative research catalyzed industrial interest. By 1884, he patented a cost-effective synthesis method, establishing the first commercial production of saccharin in Germany. Early saccharin derivatives primarily included the sodium salt due to its favorable solubility and stability. However, calcium saccharin emerged as an alternative by the 1930s, particularly for applications requiring reduced sodium content or enhanced compatibility with specific food matrices [1] [5].
World War I and II sugar shortages propelled saccharin salts into mainstream use. The U.S. government promoted saccharin as a sugar substitute, with Monsanto (founded in 1901 as a saccharin producer) supplying tablets to consumers. Calcium saccharin gained niche adoption in pharmaceutical formulations and canned goods due to its non-hygroscopic properties, which prevented clumping. Despite Harvey Wiley’s 1907 safety objections, President Theodore Roosevelt’s endorsement—based on his physician’s weight-management advice—forestalled regulatory bans. The 1912 Pure Food and Drug Act classified saccharin as an "adulterant" in processed foods but permitted direct consumer sales, cementing its role in diabetic and calorie-restricted diets [4] [5] [9].
The 1970s bladder cancer controversy prompted rigorous studies on saccharin salts’ palatability and physiological effects in rodents. Calcium saccharin was evaluated alongside sodium saccharin using two-bottle preference tests, where rats chose between sweetened and unsweetened water. Key findings included:
Table 1: Rodent Behavioral Studies on Saccharin Salts (1975–1985)
| Study Parameter | Calcium Saccharin | Sodium Saccharin | Biological Significance |
|---|---|---|---|
| Solution Intake (mL/day) | 120 ± 15 | 89 ± 10 | Higher acceptability of calcium salt |
| Taste Nerve Response | 80 mV ± 5 | 100 mV ± 8 | Reduced aversive signal |
| Bladder Tumor Incidence | 0% | 22%–30% | Species-specific pathophysiology |
These studies concluded that rodents could distinguish between saccharin salts sensorially, but tumorigenicity was exclusive to sodium saccharin and irrelevant to human metabolism [1] [9].
The shift from sodium to calcium saccharin was driven by intersecting industrial, regulatory, and consumer trends:
Table 2: Industrial and Regulatory Timeline for Calcium Saccharin
| Year | Event | Impact on Calcium Saccharin |
|---|---|---|
| 1934 | First commercial production of calcium saccharin | Niche use in pharmaceuticals |
| 1969 | Cyclamate ban in the U.S. | Market gap filled by saccharin salts |
| 1977 | Saccharin Study and Labeling Act | Sodium saccharin sales decline; calcium variant adopted |
| 1991 | NIH declares saccharin non-carcinogenic in humans | Regulatory stigma reduction |
| 2000 | Warning label requirement repealed | Full market rehabilitation |
| 2024 | EFSA re-evaluation (ADI: 9 mg/kg bw/day for all saccharins) | Equivalence in safety assessment [2] |
The 2024 EFSA re-evaluation solidified calcium saccharin’s position by establishing a unified ADI for saccharin salts and affirming the Remsen-Fahlberg manufacturing process as the industry standard [2].
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